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CATIONIC AMYLOPECTIN PHOSPHATE - 112484-42-1

CATIONIC AMYLOPECTIN PHOSPHATE

Catalog Number: EVT-1509150
CAS Number: 112484-42-1
Molecular Formula: C8H13ClN4
Molecular Weight: 0
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Product Introduction

Overview

Cationic amylopectin phosphate is a modified starch derived from amylopectin, characterized by the introduction of cationic groups and phosphate moieties. This compound exhibits unique properties that enhance its functionality in various applications, particularly in the food and paper industries. The phosphate groups are covalently linked to the amylopectin structure, affecting its physicochemical properties, such as solubility, viscosity, and gelatinization behavior.

Source

Cationic amylopectin phosphate is primarily sourced from starches obtained from plants, particularly tubers like potatoes and cassava. These starches are rich in amylopectin, which is a highly branched polysaccharide consisting of glucose units. The natural phosphorylation of amylopectin occurs at specific positions within the glucose units, leading to the formation of cationic derivatives through chemical modifications.

Classification

Cationic amylopectin phosphate falls under the category of modified starches. It can be classified based on its degree of substitution (the extent to which cationic and phosphate groups are introduced) and its source (e.g., potato or tapioca starch). The degree of substitution typically ranges from 0.005 to 0.5, with optimal values for specific applications being around 0.01 to 0.2 .

Synthesis Analysis

Methods

The synthesis of cationic amylopectin phosphate involves several chemical processes:

  1. Phosphorylation: This is typically achieved by reacting native starch with a mixture of sodium phosphates (both primary and secondary) under controlled conditions. The reaction leads to the introduction of phosphate groups at specific hydroxyl sites on the glucose units of amylopectin .
  2. Cationization: Following phosphorylation, cationic groups (often quaternary ammonium compounds) are introduced into the amylopectin structure. This step enhances the solubility and electrostatic properties of the starch, making it suitable for various applications .
  3. Gelatinization: The modified starch may undergo gelatinization in water to form a viscous solution, which can then be incorporated into various formulations such as paper pulp or food products .

Technical Details

The synthesis process requires precise control over temperature, pH, and reaction time to ensure optimal substitution levels and functionality. Typically, enzymatic treatments may also be employed to modify the structure further before or after phosphorylation .

Molecular Structure Analysis

Structure

Cationic amylopectin phosphate retains the core structure of amylopectin, which consists of long chains of glucose units linked by α-(1,4) glycosidic bonds with branching points linked by α-(1,6) bonds. The introduction of phosphate groups occurs mainly at the C-3 and C-6 positions on these glucose units .

Data

The molecular weight of amylopectin can range significantly due to its highly branched nature, often exceeding 10710^7 Dalton. The degree of polymerization for individual chains typically ranges from 18 to 25 glucose units . The presence of phosphate groups modifies the crystalline and amorphous regions within the granule architecture.

Chemical Reactions Analysis

Reactions

Cationic amylopectin phosphate participates in several chemical reactions:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis, affecting its viscosity and solubility.
  2. Cross-linking: It may react with other polymers or fillers in formulations (such as in papermaking), enhancing mechanical properties.
  3. Gel Formation: Upon heating and cooling cycles, it can form gels that are useful in food applications.

Technical Details

The precise reactions depend on environmental conditions such as pH and temperature, influencing how well the modified starch interacts with other components in a formulation .

Mechanism of Action

Process

The mechanism by which cationic amylopectin phosphate functions involves several key processes:

  1. Electrostatic Interactions: The cationic nature allows it to interact favorably with negatively charged components (like cellulose fibers in paper), enhancing bonding strength.
  2. Hydration: Phosphate groups increase water retention capabilities, improving texture and mouthfeel in food products.
  3. Viscosity Modification: The unique structure alters viscosity profiles during cooking or processing, making it suitable for thickening agents.

Data

Research indicates that these modifications can significantly enhance product stability and performance across various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or granules.
  • Solubility: Exhibits good solubility in cold water due to its cationic nature.
  • Viscosity: Forms viscous solutions upon gelatinization.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: Maintains functionality under typical processing temperatures but may lose properties at very high temperatures.

Relevant data indicates that these properties allow for effective use in food formulations and industrial applications like papermaking .

Applications

Cationic amylopectin phosphate has diverse applications:

  • Food Industry: Used as a thickening agent, stabilizer, or emulsifier in sauces, dressings, and dairy products due to its improved texture and mouthfeel.
  • Paper Industry: Acts as a strengthening agent in paper production; enhances bonding between fibers while allowing for higher filler content without compromising strength .
  • Pharmaceuticals: Utilized in drug delivery systems due to its biocompatibility and ability to form gels.

Properties

CAS Number

112484-42-1

Product Name

CATIONIC AMYLOPECTIN PHOSPHATE

Molecular Formula

C8H13ClN4

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